1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

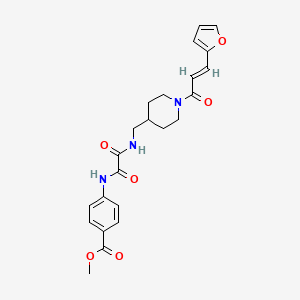

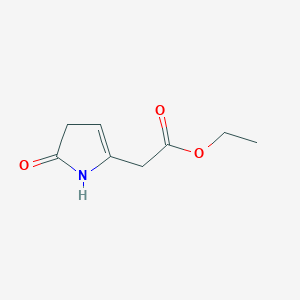

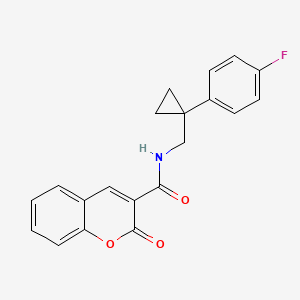

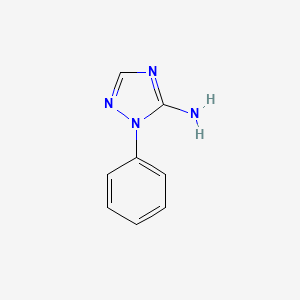

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a synthetic compound . It has a molecular weight of 244.29 g/mol . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H . Its canonical SMILES structure is CC©©OC(=O)N1CC(C1)(CN)C(=O)OC .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.29 g/mol . It has a topological polar surface area of 81.9 Ų and a complexity of 316 . It has one hydrogen bond donor and five hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of this compound are both 244.14230712 g/mol .Applications De Recherche Scientifique

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Precursor to Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. It has been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

Guanylation of Amines

It is used in the guanylation of amines, a process that is crucial in the synthesis of various organic compounds .

Synthesis of New Heterocyclic Amino Acid Derivatives

The compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This is achieved through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .

Preparation of Inhibitor Containing Bicyclic Derivative

The compound is used in the preparation of the inhibitor containing bicyclic derivative and their medical applications .

Safety and Hazards

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCFKDJYPIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2567512.png)

![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567517.png)